REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7](=O)N(C)C)=[CH:5][S:4][C:3]=1[CH2:12][C:13]([O-])=O.[CH3:16][O-:17].[Na+].[C:19](=O)([O-])N.[CH3:23][O-:24].[Na+].CO.[Br:28][CH2:29][CH2:30]CBr>CO>[Cl:1][C:2]1[CH:6]=[C:7]([CH2:19][C:16]([O:24][CH3:23])=[O:17])[CH:13]=[CH:12][C:3]=1[S:4][CH2:5][CH2:30][CH2:29][Br:28] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
NaOMe MeOH
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
thiolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring into ice water (2 L)
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with EtOAc (2 L
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (2×1 L), brine (1 L)
|
Type
|
CUSTOM
|
Details
|
dried over anhyd
|
Type
|
FILTRATION
|
Details
|
MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc/ hexane (1/9)
|
Type
|
WASH
|
Details
|
eluted through a plug of silica gel (70-230 mesh, ca. 2 L, packed in EtOAc/hexane, 1/9)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1SCCCBr)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |